molecular formula C16H19N5O5 B2925973 8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE CAS No. 322409-20-1

8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2925973
CAS No.: 322409-20-1
M. Wt: 361.358
InChI Key: AUUUWZZWOMHWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C18H23N5O6. This compound is part of the purine family and is known for its unique structural properties, which include a purine core substituted with various functional groups. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method starts with the reaction of 8-bromotheophylline with p-methoxyphenoxymethyloxirane in a mixture of propanol-2 and butanol-1 in the presence of a catalytic amount of N,N-dimethylbenzylamine . The resulting intermediate is then reacted with various nucleophiles, such as primary or secondary amines, to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting the intermediate with different amines can yield various 8-amino-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects. For example, its diuretic activity may be related to its interaction with adenosine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5/c1-20-13-12(14(23)19-16(20)24)21(15(17)18-13)7-9(22)8-26-11-5-3-10(25-2)4-6-11/h3-6,9,22H,7-8H2,1-2H3,(H2,17,18)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUUWZZWOMHWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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